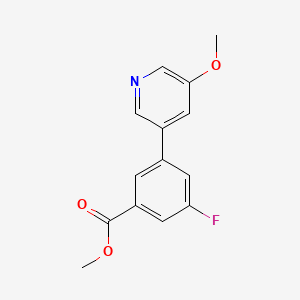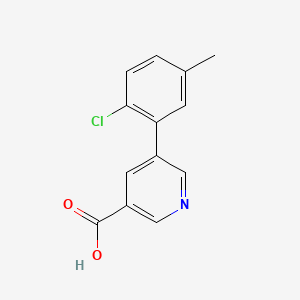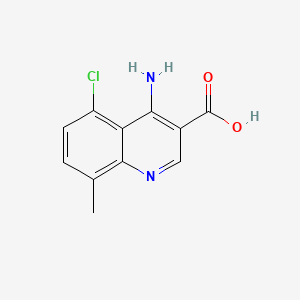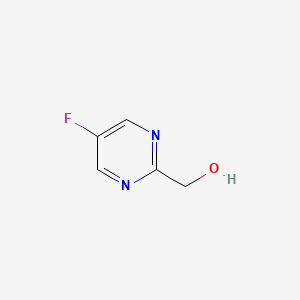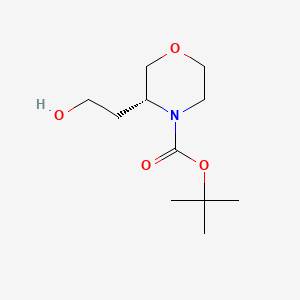
(R)-N-Boc-3-(2-hydroxyethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethyl)morpholine is used as an organic chemical synthesis intermediate . It’s also known by other names such as β-Morpholinoethanol; N-β-Hydroxyethylmorpholine; N-(2-Hydroxyethyl)morpholine; 2-(4-Morpholinyl)ethanol; 2-Morpholinoethanol; 4-(2-Hydroxyethyl)morpholine; 2-(4-Morpholinyl)-1-ethanol; β-Oxyaethyl-morpholin; Ethanol, 2- .
Synthesis Analysis
Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The empirical formula of 4-(2-Hydroxyethyl)morpholine is C6H13NO2 . Its molecular weight is 131.17 .Chemical Reactions Analysis
Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Physical And Chemical Properties Analysis
4-(2-Hydroxyethyl)morpholine is a liquid at 20°C . It has a refractive index of 1.476 , a boiling point of 227°C , and a density of 1.083 g/mL at 25°C .科学的研究の応用
Analytical Methods for Antioxidant Activity
Analytical techniques for determining antioxidant activity are critical in various scientific fields, including food engineering, medicine, and pharmacy. Tests like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) are among the crucial assays employed. These methods, based on spectrophotometry, assess the antioxidant capacity of complex samples, aiding in the study of substances like (R)-N-Boc-3-(2-hydroxyethyl)morpholine when evaluating their potential antioxidant effects (Munteanu & Apetrei, 2021).
Morpholino Oligos in Gene Function Studies
Morpholino oligomers, including those related to (R)-N-Boc-3-(2-hydroxyethyl)morpholine, are instrumental in inhibiting gene function in various organisms, offering a straightforward method to study gene functions. Their application spans multiple model organisms, showcasing the versatility and utility of morpholine derivatives in genetic research (Heasman, 2002).
Phosphorus-Containing Polymers in Biomedicine
The biocompatible and hemocompatible properties of phosphorus-containing materials, including those derived from morpholine compounds, underscore their significance in the biomedical field. These materials find applications in dentistry, regenerative medicine, and drug delivery, illustrating the broad utility of morpholine derivatives in creating innovative biomedical solutions (Monge et al., 2011).
BODIPY-Based Materials for Organic Electronics
BODIPY-based materials, related to morpholine structures, serve as platforms for sensors, organic thin-film transistors, and organic photovoltaics. Their application in organic light-emitting diodes (OLEDs) highlights the role of morpholine derivatives in the development of advanced organic semiconductors, contributing to the evolution of metal-free infrared emitters and organic electronics (Squeo & Pasini, 2020).
Medicinal Chemistry of Piperazine and Morpholine
Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. The synthesis of these derivatives and their application in medicinal chemistry underscore the chemical versatility and therapeutic potential of morpholine compounds in addressing a variety of health conditions (Mohammed et al., 2015).
Safety And Hazards
特性
IUPAC Name |
tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQYKHGGGYDEKA-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-3-(2-hydroxyethyl)morpholine | |
CAS RN |
1257855-07-4 |
Source


|
| Record name | 4-Morpholinecarboxylic acid, 3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257855-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

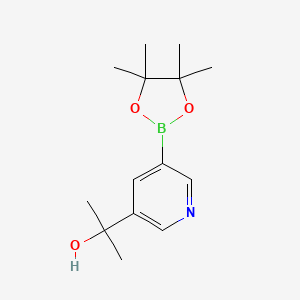
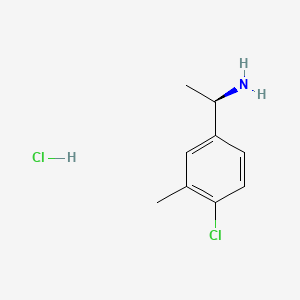
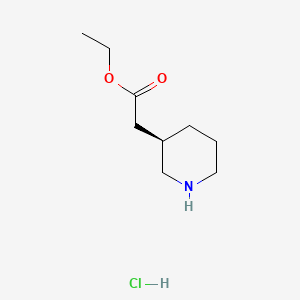

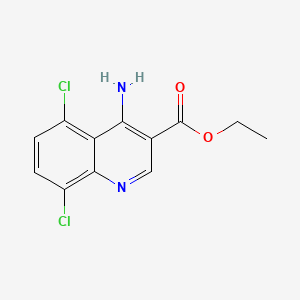
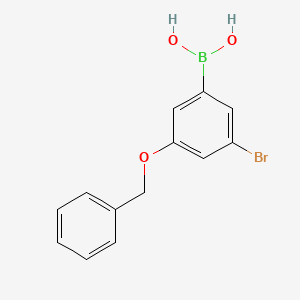
![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)
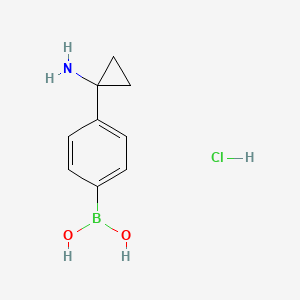

![N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide](/img/structure/B578029.png)
